Bienvenue dans la boutique en ligne BenchChem!

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-

PPARα Nuclear Receptor Metabolic Regulation

8-Hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid (8-HETE, CAS 79495-84-4) is a monohydroxylated arachidonic acid metabolite belonging to the hydroxyeicosatetraenoic acid (HETE) family. This positional isomer, bearing the hydroxyl group at carbon-8, is endogenously generated via the 8-lipoxygenase (ALOX8) pathway or through cytochrome P450-mediated bis-allylic oxidation of arachidonic acid.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 79495-84-4
Cat. No. B163569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-
CAS79495-84-4
Synonyms8-HETE
8-hydroxyeicosatetraenoic acid
8-hydroxyeicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer
8-hydroxyeicosatetraenoic acid, (E,Z,Z,Z)-isome
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+
InChIKeyNLUNAYAEIJYXRB-HEJOTXCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-HETE (CAS 79495-84-4) — A Positionally Distinct Eicosanoid with Unique PPARα Selectivity and Tissue-Specific Activity


8-Hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid (8-HETE, CAS 79495-84-4) is a monohydroxylated arachidonic acid metabolite belonging to the hydroxyeicosatetraenoic acid (HETE) family [1]. This positional isomer, bearing the hydroxyl group at carbon-8, is endogenously generated via the 8-lipoxygenase (ALOX8) pathway or through cytochrome P450-mediated bis-allylic oxidation of arachidonic acid [2]. As a racemic (±)-8-HETE mixture, its biological activity recapitulates that of its constituent enantiomers, 8(R)-HETE and 8(S)-HETE . Unlike other HETE positional isomers (5-, 12-, 15-HETE) that broadly activate pro-inflammatory pathways, 8-HETE exhibits a distinct pharmacological fingerprint characterized by selective peroxisome proliferator-activated receptor alpha (PPARα) activation, a specific rank-order potency in neutrophil chemotaxis, and a unique capacity to drive corneal epithelial cell migration during wound healing [3][4][5].

Why 8-HETE Cannot Be Interchanged with Other HETE Isomers: Key Points of Differentiation for Procurement Decisions


The six monohydroxy HETE positional isomers (5-, 8-, 9-, 11-, 12-, 15-HETE) share an identical molecular formula but diverge sharply in receptor selectivity, functional potency, and tissue-specific activity profiles [1]. Procurement decisions cannot rely on class-level assumptions; the carbon position of the hydroxyl group dictates the compound's primary biological targets, with 8-HETE uniquely engaging PPARα at sub-micromolar concentrations while 5-, 12-, and 15-HETE exhibit no PPARα activation [2]. Similarly, in wound healing models, only 8-HETE restores corneal epithelial migration, with 12- and 9-HETE showing no efficacy [3]. These non-overlapping functional domains mean that substituting 8-HETE with a cheaper or more readily available isomer (e.g., 12-HETE or 5-HETE) will produce fundamentally different experimental outcomes, making isomer-verified sourcing essential.

Quantitative Differentiation Evidence for 8-HETE Against Closest HETE Analogs


Selective PPARα Activation: 8(S)-HETE Activates PPARα at 0.3 µM, While Other (S)-HETEs Are Inactive

Among the (S)-enantiomers of 5-, 8-, 12-, and 15-HETE, only 8(S)-HETE functions as a strong activator of PPARα. In a heterologous tetracycline repressor-PPARα fusion reporter assay, 8(S)-HETE selectively activated PPARα at concentrations as low as 0.3 µM, whereas 5(S)-HETE, 12(S)-HETE, and 15(S)-HETE exhibited no detectable PPARα activation at any concentration tested [1][2]. The PPARα activation by 8(S)-HETE was stereoselective, and the compound was capable of inducing differentiation of 3T3-L1 preadipocytes, a functional hallmark of PPARα agonism [1].

PPARα Nuclear Receptor Metabolic Regulation Adipocyte Differentiation

Neutrophil Chemotaxis Potency Ranking: 5-HETE > 8-HETE = 9-HETE > 11-HETE = 12-HETE

A systematic head-to-head comparison of purified HETE positional isomers revealed a distinct rank order of chemotactic potency on human neutrophils: 5-HETE > 8-HETE = 9-HETE > 11-HETE = 12-L-HETE [1]. The peak chemotactic response for the 8-HETE:9-HETE mixture occurred at 5 µg/mL, compared to 1 µg/mL for 5-HETE (more potent) and 10 µg/mL for 11-HETE and 12-L-HETE (less potent) [1]. All HETEs elicited maximal responses of comparable magnitude, but the concentration required to achieve maximal chemotaxis differed by up to 10-fold across the series, positioning 8-HETE at an intermediate potency tier distinct from both the high-potency 5-HETE and the low-potency 11-/12-HETEs [1].

Neutrophil Chemotaxis Inflammation Leukocyte Migration Innate Immunity

Corneal Epithelial Wound Healing: 8(S)-HETE Uniquely Restores Cell Migration, Whereas 12-HETE and 9-HETE Are Ineffective

In a rat corneal organ-culture wound healing model, lipoxygenase inhibition by esculetin disrupted F-actin organization and delayed epithelial wound closure [1]. Exogenous addition of 8(S)-HETE completely reversed the inhibitory effects of esculetin on F-actin organization and restored epithelial wound closure to control levels [1]. In direct contrast, 12(S)-HETE and 9(S)-HETE, applied at equivalent concentrations, had no restorative effect on F-actin organization or wound closure [1]. Chiral-phase analysis confirmed that the endogenous HETEs produced by normal corneoscleral rims contained only (S)-enantiomers, establishing 8(S)-HETE as the key endogenous mediator of corneal epithelial migration [1].

Corneal Wound Healing Epithelial Cell Migration Lipoxygenase Metabolite F-Actin Cytoskeleton

Inflammatory Resolution vs. Acute Inflammation: 8-HETE Levels Peak During the Resolution Phase Unlike 5-HETE and 12-HETE

In a DNFB-induced contact dermatitis mouse model, comprehensive LC-MS/MS lipidomics revealed that 8-HETE, 8-HEPE, and 10-HDHA levels rise selectively during the inflammatory resolution phase (after the peak of inflammation), whereas other eicosanoids including 5-HETE and 12-HETE peak during the acute inflammatory phase [1]. This temporal dissociation suggests that 8-HETE functions as a pro-resolving mediator rather than a pro-inflammatory signal. Furthermore, Alox8 knockout mice showed near-complete loss of 8-HETE and exhibited exacerbated skin inflammation, confirming that the Alox8/8-HETE axis contributes to the resolution of pathology [2][3].

Inflammatory Resolution Contact Dermatitis Lipidomics Specialized Pro-resolving Mediators

Differential Effect on Cancer Cell Proliferation: 8-HETE Does Not Stimulate Colon Cancer Cell Growth, Unlike 12(R)-HETE

In a study evaluating the effects of leukotrienes and selected HETEs on HT-29 and HCT-15 human colon carcinoma cell proliferation, only 12(R)-HETE (a cytochrome P-450 product) stimulated proliferation at concentrations of 10⁻¹⁰ to 10⁻⁶ M [1]. The other HETEs tested, including 12(S)-HETE and 15(S)-HETE — both lipoxygenase products — failed to affect the proliferation rate of either cell line [1]. As 8-HETE is biosynthesized via the lipoxygenase pathway and falls within the class of LOX-derived HETEs that were inactive in this assay, it shares the non-proliferative phenotype that distinguishes LOX-derived HETEs from the tumor-promoting P-450-derived 12(R)-HETE [1].

Colon Cancer Cell Proliferation Lipoxygenase vs. P-450 Metabolite Eicosanoid

High-Value Application Scenarios for 8-HETE (CAS 79495-84-4) in Biomedical Research


PPARα Nuclear Receptor Pharmacology and Metabolic Disease Research

8-HETE serves as an endogenous PPARα agonist tool compound for studying nuclear receptor-mediated metabolic regulation, adipocyte differentiation, and lipid metabolism. With selective activation at concentrations as low as 0.3 µM and the unique ability among HETEs to drive 3T3-L1 preadipocyte differentiation, 8-HETE is the metabolite of choice for dissecting PPARα-dependent signaling pathways without off-target PPARγ or PPARδ activation [1]. Researchers investigating the endogenous ligand landscape of PPARα in metabolic syndrome, NAFLD, or diabetes should use 8-HETE rather than 12-HETE or 5-HETE, which lack PPARα activity [1].

Corneal Wound Healing and Ophthalmological Epithelial Migration Studies

In corneal epithelial wound healing models, 8-HETE is the only HETE isomer capable of restoring F-actin cytoskeletal organization and epithelial migration after lipoxygenase inhibition [2]. 12-HETE and 9-HETE are completely ineffective in this assay [2]. Investigators developing therapies for corneal abrasion, dry eye disease, or post-surgical re-epithelialization should use 8-HETE as the pathway-validated reference standard to benchmark synthetic lipoxygenase product mimetics.

Neutrophil Chemotaxis and Leukocyte Migration Research Requiring Intermediate-Potency Ligands

With a peak chemotactic response at 5 µg/mL, 8-HETE occupies an intermediate potency tier between high-potency 5-HETE (1 µg/mL) and low-potency 11-/12-HETE (10 µg/mL) [3]. This makes 8-HETE an ideal calibrant for neutrophil migration assays when researchers need to establish a mid-range dose-response curve or compare the efficacy of novel chemotactic modulators against a ligand of intermediate potency [3].

Resolution-Phase Inflammation and Pro-Resolving Mediator Discovery

8-HETE exhibits a unique temporal profile, rising specifically during the resolution phase of DNFB-induced contact dermatitis, whereas 5-HETE and 12-HETE peak during acute inflammation [4]. Alox8 knockout mice lacking 8-HETE production show exacerbated skin inflammation, confirming its pro-resolving role [5]. For laboratories screening lipid mediators for resolution-promoting activity, 8-HETE provides a validated endogenous benchmark that is mechanistically distinct from acute-phase HETEs.

Quote Request

Request a Quote for 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.